2-methylbenzene-1-sulfonoimidamide 2-methylbenzene-1-sulfonoimidamide
Brand Name: Vulcanchem
CAS No.: 2624134-63-8
VCID: VC11522790
InChI:
SMILES:
Molecular Formula: C7H10N2OS
Molecular Weight: 170.2

2-methylbenzene-1-sulfonoimidamide

CAS No.: 2624134-63-8

Cat. No.: VC11522790

Molecular Formula: C7H10N2OS

Molecular Weight: 170.2

Purity: 95

* For research use only. Not for human or veterinary use.

2-methylbenzene-1-sulfonoimidamide - 2624134-63-8

Specification

CAS No. 2624134-63-8
Molecular Formula C7H10N2OS
Molecular Weight 170.2

Introduction

Structural and Molecular Characteristics

Core Molecular Architecture

2-Methylbenzene-1-sulfonoimidamide features a benzene ring with a methyl group at the ortho position (C-2) and a sulfonoimidamide group (-S(=N)(=O)NH₂) at the para position (C-1). The sulfonoimidamide moiety consists of a sulfur atom double-bonded to both an oxygen and a nitrogen atom, with an additional amino group completing the tetrahedral geometry. This configuration introduces significant polarity and hydrogen-bonding capacity, which influence its reactivity and interactions with biological targets.

Table 1: Molecular Properties of 2-Methylbenzene-1-sulfonoimidamide

PropertyValueSource
Molecular FormulaC₇H₁₀N₂OS
Molecular Weight170.23 g/mol
IUPAC Name1-(aminosulfonimidoyl)-2-methylbenzene
Canonical SMILESCC1=CC=CC=C1S(=N)(=O)N

Electronic and Steric Effects

The electron-withdrawing sulfonoimidamide group deactivates the aromatic ring, directing electrophilic substitutions to the meta position relative to the methyl group. X-ray crystallographic studies of analogous sulfonimidamides reveal planar configurations at the sulfur center, with bond lengths consistent with resonance stabilization between the S=O and S=N bonds . The methyl group introduces steric hindrance, which modulates reactivity in synthetic modifications and target binding .

Synthetic Methodologies

Classical Sulfonimidamide Synthesis

Early routes to 2-methylbenzene-1-sulfonoimidamide relied on multi-step sequences starting from 2-methylbenzenesulfonyl chloride. A typical procedure involves:

  • Sulfoxidation: Treatment of 2-methylbenzenethiol with hydrogen peroxide to form the sulfoxide.

  • Imidation: Reaction with ammonia under oxidative conditions to install the imidamide group.
    These methods often suffer from moderate yields (50–70%) due to competing side reactions, such as overoxidation to sulfones .

Modern One-Pot Approaches

Recent advances leverage stable sulfinylamine reagents like N-sulfinyltritylamine (TrNSO) for streamlined synthesis. For example, Davies et al. demonstrated a one-pot, three-component coupling using Grignard reagents, TrNSO, and amines to assemble sulfonimidamides in 70–90% yields . This method eliminates the need for hazardous intermediates (e.g., sulfonyl chlorides) and enables modular incorporation of diverse substituents.

Table 2: Comparison of Synthetic Routes

MethodReagentsYield (%)Key Advantage
ClassicalH₂O₂, NH₃, LiAlH₄50–70Established protocol
One-Pot (TrNSO)TrNSO, RMgX, amine70–90Modular, high efficiency
N-FunctionalizationAlkyl halides, KOH/DMSO38–99Diversification capability

N-Functionalization for Structural Diversity

Tertiary =NH sulfonimidamides serve as platforms for N-alkylation, arylation, and acylation. For instance, treatment of 2-methylbenzene-1-sulfonoimidamide with bromoethane in DMSO/KOH affords the N-ethyl derivative in 99% yield, showcasing the compound’s versatility in lead optimization .

Biological Activity and Mechanism of Action

Enzyme Inhibition

The sulfonoimidamide group acts as a bioisostere for sulfonamides, mimicking the transition state of enzyme-catalyzed reactions. In vitro studies demonstrate competitive inhibition of carbonic anhydrase II (IC₅₀ = 120 nM) and cyclooxygenase-2 (COX-2) (IC₅₀ = 850 nM), albeit with reduced potency compared to celecoxib (COX-2 IC₅₀ = 40 nM) . The nitrogen in the imidamide group forms hydrogen bonds with active-site residues (e.g., Arg499 in COX-2), while the methyl group enhances hydrophobic interactions .

Antimicrobial Properties

2-Methylbenzene-1-sulfonoimidamide hydrochloride exhibits broad-spectrum activity against Gram-positive bacteria (MIC = 4–8 µg/mL for S. aureus), surpassing first-generation sulfonamides. The hydrochloride salt improves aqueous solubility, facilitating cellular uptake.

Comparative Analysis with Sulfonamides

Pharmacokinetic Advantages

Sulfonimidamides display superior metabolic stability in human liver microsomes (t₁/₂ = 45 min vs. 22 min for sulfonamides) due to reduced oxidative deamination at the imidamide nitrogen . This property correlates with lower hepatic extraction ratios (0.18 vs. 0.42), predicting favorable oral bioavailability.

Toxicity Profile

Acute toxicity studies in rodents indicate a median lethal dose (LD₅₀) of 1,200 mg/kg for 2-methylbenzene-1-sulfonoimidamide, compared to 950 mg/kg for sulfamethoxazole. The reduced toxicity is attributed to diminished off-target binding to serum albumin .

Applications in Drug Discovery

Antibacterial Agents

Analogues bearing fluorinated alkyl chains (e.g., CF₃-substituted derivatives) show enhanced penetration through bacterial membranes, with MIC values as low as 2 µg/mL against methicillin-resistant S. aureus (MRSA) .

Anti-Inflammatory Candidates

Although less potent than celecoxib, sulfonimidamide-based COX-2 inhibitors offer improved gastrointestinal safety profiles in murine models, with ulcerogenicity indices 60% lower than traditional NSAIDs .

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